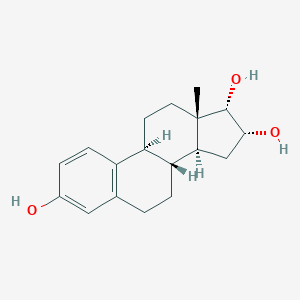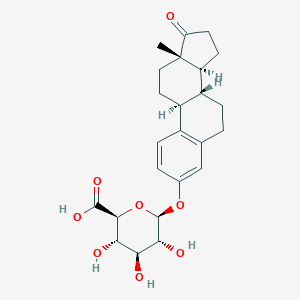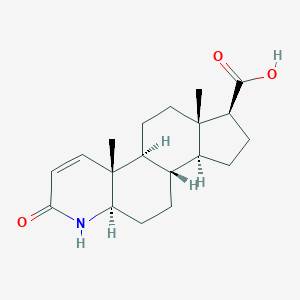
Levonorgestrel EP Impurity V
Descripción general
Descripción
Mestranol derivative. It is used as contraceptive.
Aplicaciones Científicas De Investigación
Desarrollo de Métodos Analíticos
Levonorgestrel EP Impurity V se utiliza en el desarrollo de métodos analíticos, particularmente para la determinación de la prueba y la uniformidad del contenido utilizando técnicas como la cromatografía líquida de alto rendimiento de fase inversa (HPLC). Esta aplicación es crucial para garantizar la precisión y confiabilidad del análisis farmacéutico y la investigación .
Control de Calidad
En el ámbito del control de calidad, este compuesto sirve como un estándar de referencia para la calibración de instrumentos, especialmente en aplicaciones de cromatografía de intercambio iónico (IC). Se aplica en el análisis ambiental o de alimentos para mantener altos estándares de seguridad y eficacia .
Validación del Método
El compuesto también se utiliza en los procesos de validación del método, que son esenciales para confirmar que un método analítico es adecuado para su propósito previsto. Esto incluye la validación de métodos para Solicitudes de nuevos medicamentos abreviados (ANDA) o durante la producción comercial de Levonorgestrel .
Análisis Bioquímico
Biochemical Properties
It is known that Levonorgestrel, the parent compound, binds to progesterone and androgen receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This suggests that Levonorgestrel EP Impurity V may interact with similar biomolecules and have a role in hormonal regulation.
Cellular Effects
Studies on Levonorgestrel have shown that it can reduce the ciliary beat frequency in fallopian tubes . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Levonorgestrel, the parent compound, is known to bind to progesterone and androgen receptors, slowing the release of GnRH from the hypothalamus . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules.
Dosage Effects in Animal Models
Studies on Levonorgestrel and quinestrol have shown reproductive inhibition at a dosage of 2 mg/kg
Metabolic Pathways
Levonorgestrel, the parent compound, is known to be metabolized by CYP3A4 . This suggests that this compound may interact with similar enzymes or cofactors and be involved in similar metabolic pathways.
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKYEZGQCNWQRT-AANPDWTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14009-70-2 | |
| Record name | 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-1,3,5(10)-TRIEN-20-YN-17-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF0F7MT4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















